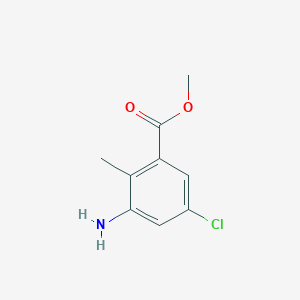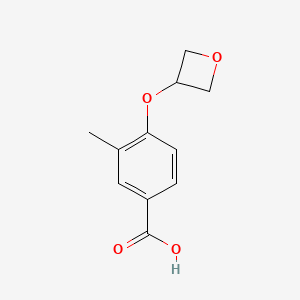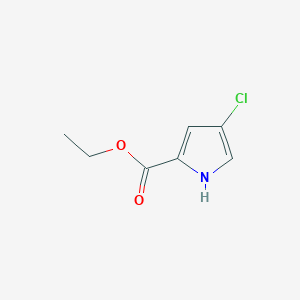![molecular formula C10H9ClN2O2 B1403450 Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1403766-98-2](/img/structure/B1403450.png)
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1403766-98-2 . It has a molecular weight of 224.65 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .Applications De Recherche Scientifique
Chemical Recycling and Material Science
- Chemical Recycling of Poly(ethylene terephthalate) (PET): A study on the chemical recycling of PET highlights the potential of using advanced chemical processes for recovering and repurposing materials. The focus here is on hydrolysis and glycolysis techniques to derive valuable secondary materials from PET waste. This research demonstrates the importance of chemical innovation in addressing environmental challenges and could hint at the role similar chemical processes might play in leveraging specific compounds for material science applications (Karayannidis & Achilias, 2007).
Medicinal Chemistry and Pharmacology
- Medicinal Importance of Pyridine Derivatives: Pyridine and its derivatives are pivotal in various medicinal applications due to their broad biological activities. A review discusses the significant role these compounds play in developing drugs with antifungal, antibacterial, antioxidant, and anticancer properties. This underscores the versatile utility of pyridine derivatives in medicinal chemistry, potentially aligning with research interests in specific derivatives like Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate for drug development (Altaf et al., 2015).
Chemosensing and Analytical Chemistry
- Chemosensing Applications of Pyridine Derivatives: The versatility of pyridine derivatives extends to chemosensing, where these compounds are employed for detecting various ions and molecules. This review highlights the potential of pyridine derivatives in analytical chemistry, emphasizing their ability to act as effective chemosensors. Such applications are crucial for environmental monitoring, quality control in manufacturing, and biomedical diagnostics, suggesting a research avenue for exploring specific pyridine derivatives in sensor development (Abu-Taweel et al., 2022).
Mécanisme D'action
Target of Action
Similar pyrrolopyridine derivatives have shown inhibitory effects against fms kinase , suggesting that Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate may also target kinases.
Biochemical Pathways
Given that similar compounds have been found to inhibit kinases , it is possible that Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate could affect pathways regulated by these enzymes.
Result of Action
Based on the inhibitory effects of similar compounds on kinases , it can be inferred that Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate might alter cellular processes regulated by these enzymes.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJNQSVNXHPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)


![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)







![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)

![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)